Ge–C Force Constant: Bond Strength Quantified via Vibrational Spectroscopy
The germanium-carbon bond strength in (CF₃)₂GeH₂ is quantitatively defined by a force constant f(GeC) of 2.25 N cm⁻¹ [1]. This fundamental parameter is critical for predicting thermal stability and decomposition kinetics during vapor-phase processes. For comparison, the silicon analog, bis(trifluoromethyl)silane, would be expected to have a different, higher force constant due to the smaller size and higher electronegativity of silicon, although a direct head-to-head study with the same experimental setup was not available. This data point provides a rigorous baseline for computational modeling of precursor reactivity.
| Evidence Dimension | Ge–C Bond Force Constant |
|---|---|
| Target Compound Data | f(GeC) = 2.25 N cm⁻¹ |
| Comparator Or Baseline | Bis(trifluoromethyl)silane (CF₃)₂SiH₂ (Not directly measured in this study; class-level inference of a stronger Si–C bond) |
| Quantified Difference | The Si–C bond is inherently stronger, implying different thermal decomposition profiles for the silicon analog. |
| Conditions | Gas-phase infrared and liquid-phase Raman spectra; normal coordinate analysis. |
Why This Matters
The quantified Ge–C bond strength is a crucial input parameter for chemists modeling deposition processes, allowing for accurate prediction of precursor stability that cannot be inferred from analogous silicon or alkylgermane compounds.
- [1] Eujen, R., Mellies, R., & Bürger, H. (1982). Vibrational spectra and normal coordinate analysis of CF3 compounds. The trifluoromethylgermanes (CF3)2GeH2−nDn and (CF3)3GeH1−nDn. Spectrochimica Acta Part A: Molecular Spectroscopy, 38(5), 533-540. View Source
